4-フルオロベンジルアミン塩酸塩

説明

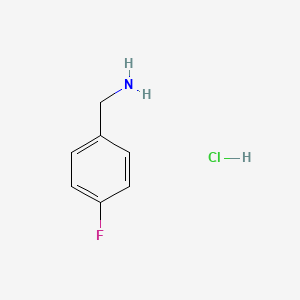

P-Fluorobenzylamine hydrochloride is a useful research compound. Its molecular formula is C7H9ClFN and its molecular weight is 161.6 g/mol. The purity is usually 95%.

The exact mass of the compound p-Fluorobenzylamine hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality p-Fluorobenzylamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about p-Fluorobenzylamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

薬理学

4-フルオロベンジルアミン塩酸塩: は、様々な医薬品化合物の合成における前駆体としての役割を果たすことから、薬理学的研究において利用されています 。分子にフッ素原子を導入する能力は特に重要であり、フッ素は医薬品の生物活性を大きく変化させる可能性があります。

材料科学

材料科学では、4-フルオロベンジルアミン塩酸塩は、複雑な分子を構築するための構成要素として役立ちます 。ポリマーやその他の材料への組み込みにより、劣化に対する耐性の向上や電気特性の変化などの独自の特性を付与することができます。

化学合成

この化合物は化学合成において不可欠であり、ベンジルアミン部分をより大きな構造に導入するために使用されます 。特に、多くの医薬品や農薬に広く存在する複素環式化合物の合成に役立ちます。

生化学

4-フルオロベンジルアミン塩酸塩: は生化学において重要な役割を果たし、特に陽電子放出断層撮影(PET)イメージングのために生体分子をフッ素-18で標識する際に役立ちます 。この応用は、生化学的経路を研究し、疾患を診断するために不可欠です。

医療診断

医療診断において、4-フルオロベンジルアミン塩酸塩の誘導体は、イメージング技術における造影剤として使用されます 。化合物の誘導体は、特定の組織や細胞成分を標的とするように設計することができ、医療スキャンにおける生体構造の可視化を向上させることができます。

環境科学

4-フルオロベンジルアミン塩酸塩の環境への応用には、環境研究におけるトレーサーまたはラベルとしての使用が含まれます 。汚染物質の移動を追跡したり、環境中の化学プロセスを研究したりするのに役立ちます。

生物活性

p-Fluorobenzylamine hydrochloride is a substituted benzylamine that has garnered attention for its biological activities, particularly in the fields of medicinal chemistry and biochemistry. This compound exhibits various pharmacological properties, including potential anticancer effects, enzyme inhibition, and interactions with biological systems. This article explores the biological activity of p-fluorobenzylamine hydrochloride through detailed research findings, case studies, and data tables.

Chemical Structure and Properties

p-Fluorobenzylamine hydrochloride is characterized by the presence of a fluorine atom at the para position of the benzylamine structure. This substitution affects its electronic properties and biological interactions. The molecular formula is C7H8ClFN, and it has a molecular weight of 165.6 g/mol.

1. Anticancer Activity

Recent studies have indicated that p-fluorobenzylamine derivatives can exhibit significant anticancer properties. For instance, compounds containing p-fluorobenzyl groups have been shown to inhibit cancer cell proliferation effectively. A notable study highlighted that derivatives with p-fluorobenzyl substituents displayed IC50 values below 4 µM against various cancer cell lines, indicating potent activity .

Table 1: Anticancer Activity of p-Fluorobenzylamine Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 4-Fluorobenzylamine | MCF-7 | < 4 |

| 2-Fluorobenzylamine | HeLa | < 4 |

| 4-Fluorobenzylamine derivative | A549 | < 4 |

2. Enzyme Inhibition

p-Fluorobenzylamine hydrochloride has been investigated for its role as an inhibitor of various enzymes, particularly lysyl oxidase (LOX). LOX is essential for collagen and elastin cross-linking in extracellular matrices, making it a target for antifibrotic therapies. Studies have shown that para-substituted benzylamines, including p-fluorobenzylamine, can inhibit LOX activity through competitive inhibition mechanisms .

Table 2: Inhibition of Lysyl Oxidase by Substituted Benzylamines

| Benzylamine Substituent | Inhibition (%) | Kinetic Parameters |

|---|---|---|

| Unsubstituted | 20 | kcat = 0.1 |

| p-Fluoro | 45 | kcat = 0.05 |

| p-Chloro | 30 | kcat = 0.08 |

The data suggest that the electron-withdrawing nature of the fluorine atom enhances the inhibitory potential compared to unsubstituted benzylamines.

The mechanism by which p-fluorobenzylamine exerts its biological effects is complex and involves multiple pathways:

- Cell Cycle Arrest : Compounds with p-fluorobenzyl groups have been shown to induce cell cycle arrest in specific phases (e.g., S phase), leading to apoptosis in cancer cells .

- Reactive Oxygen Species (ROS) Production : Some studies indicate that these compounds may increase ROS levels, contributing to their cytotoxic effects on malignant cells .

Case Studies

Case Study 1: Anticancer Efficacy in vitro

A study evaluated the anticancer efficacy of a series of p-fluorobenzylamine derivatives on breast cancer cell lines (MCF-7). The results demonstrated that these compounds significantly inhibited cell growth and induced apoptosis, correlating with increased ROS production.

Case Study 2: Enzyme Inhibition Profile

Another investigation focused on the inhibition profile of p-fluorobenzylamine against lysyl oxidase. The study utilized fluorescence assays to quantify enzyme activity in the presence of varying concentrations of p-fluorobenzylamine. The results indicated a dose-dependent inhibition pattern with significant implications for therapeutic applications in fibrotic diseases.

特性

IUPAC Name |

(4-fluorophenyl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FN.ClH/c8-7-3-1-6(5-9)2-4-7;/h1-4H,5,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXMNQIDABVFSRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80216107 | |

| Record name | p-Fluorobenzylamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80216107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

659-41-6 | |

| Record name | Benzenemethanamine, 4-fluoro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=659-41-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Fluorobenzylamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000659416 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Fluorobenzylamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80216107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-fluorobenzylamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.487 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。